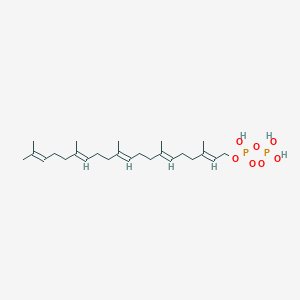![molecular formula C42H57N7O9 B1231263 2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide CAS No. 55599-68-3](/img/structure/B1231263.png)
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide is a peptide lactone antibiotic isolated from a strain of Bacillus subtilis. It is known for its activity against Gram-positive bacteria. The compound has an empirical formula of C42H57N7O9 and contains amino acids such as threonine, alanine, valine, and leucine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide involves the chemical synthesis of its peptide lactone structure. The synthetic compound differs from the natural TL 119 in its physicochemical properties and biological activity. The synthesis process includes the use of reagents such as dicyclohexylcarbodiimide, I-hydroxybenzotriazole, and N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from the culture broth of Bacillus subtilis. The antibiotic is extracted using n-butanol and purified by thin-layer chromatography on silica with a chloroform-methanol mixture .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including hydrolysis and esterification. The compound contains an ester bond and an alpha, beta-dehydroamino acid, 2-amino-2-butenoic acid, at position 7 in the molecule .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dicyclohexylcarbodiimide, I-hydroxybenzotriazole, and N-hydroxysuccinimide. The reactions are typically carried out under conditions that favor peptide bond formation and esterification .
Major Products Formed: The major products formed from the reactions involving this compound include various analogs of the antibiotic, which are synthesized to study the structure-activity relationship of the compound .
Aplicaciones Científicas De Investigación
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the antibacterial activity against Gram-positive bacteria and to develop new antibiotics with improved efficacy. The compound’s unique structure and activity make it a valuable tool for understanding the mechanisms of antibiotic resistance and for developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of the bacterial cell wall, leading to the disruption of bacterial growth and multiplication. This mechanism is similar to that of other peptide antibiotics, which target essential bacterial functions such as cell wall synthesis, replication, transcription, and translation .
Comparación Con Compuestos Similares
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide is similar to other peptide lactone antibiotics such as A-3302-B. Both compounds share structural similarities, including the presence of an ester bond and an alpha, beta-dehydroamino acid. the synthetic compound of TL 119 differs from A-3302-B in its physicochemical properties and biological activity. The unique structure of TL 119, including the presence of D-alpha-threonine instead of L-threonine, distinguishes it from other similar compounds .
List of Similar Compounds:- A-3302-B
- Bacitracin
- Polymyxin B
These compounds share similar structural features and biological activities, making them valuable tools for studying antibiotic mechanisms and developing new therapeutic agents .
Propiedades
Número CAS |
55599-68-3 |
|---|---|
Fórmula molecular |
C42H57N7O9 |
Peso molecular |
803.9 g/mol |
Nombre IUPAC |
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C42H57N7O9/c1-9-30-42(57)58-26(7)35(41(56)48-34(24(4)5)40(55)43-25(6)36(51)45-30)49-39(54)33(22-29-18-14-11-15-19-29)47-37(52)31(20-23(2)3)46-38(53)32(44-27(8)50)21-28-16-12-10-13-17-28/h9-19,23-26,31-35H,20-22H2,1-8H3,(H,43,55)(H,44,50)(H,45,51)(H,46,53)(H,47,52)(H,48,56)(H,49,54)/b30-9+ |
Clave InChI |
SGGJJTTZBRPIKP-OOEWDAAOSA-N |
SMILES |
CC=C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
SMILES isomérico |
C/C=C/1\C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
SMILES canónico |
CC=C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
Sinónimos |
TL 119 TL-119 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)
![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)



![Methyl 2-(difluoromethyl)-5-[[6-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-2-(trifluoromethyl)pyridin-3-yl]disulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1231197.png)



